N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: is an organic small molecule with the molecular formula C22H23N3OS and a molecular weight of 377.51. This compound has garnered significant interest in medicinal chemistry, material science, and analytical chemistry due to its remarkable biological and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Thiomorpholino Group: The thiomorpholino group is attached via a nucleophilic substitution reaction with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Analytical Chemistry: It is utilized as a reagent in various analytical techniques for detecting and quantifying other compounds.
Mechanism of Action
The mechanism of action of N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: can be compared with other similar compounds, such as:
- (4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- (4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
These compounds share similar structural features but differ in the position of the ethylphenyl group or the quinoline core. The unique properties of This compound make it particularly valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[4-(3-ethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)24-21-18-8-3-4-9-20(18)23-15-19(21)22(26)25-10-12-27-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEKWIOUMFJEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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